molecular formula C8H8ClNO3 B183184 Methyl 6-chloro-4-methoxypyridine-3-carboxylate CAS No. 84332-02-5

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Cat. No.: B183184
CAS No.: 84332-02-5
M. Wt: 201.61 g/mol
InChI Key: CRTSQMSTPZTUDW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-4-methoxypyridine-3-carboxylate typically involves the chlorination of 4-methoxypyridine-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) for esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack on the pyridine ring, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: Methyl 6-chloro-4-methoxypyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in targeted chemical synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl 6-chloro-4-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSQMSTPZTUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626252
Record name Methyl 6-chloro-4-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84332-02-5
Record name Methyl 6-chloro-4-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloro-nicotinic acid methyl ester (6.0 g, 29 mmol), NaOMe (2.0 g, 37 mmol) in THF (60 mL) is stirred overnight at room temperature. The solvent is removed in vacuo. Ice-cold dilute HCl solution is added to the solution. The mixture is neutralized with NaHCO3 and extracted with EtOAc. The extract is washed with water, dried, and concentrated. The residue is triturated with hexane until solid is formed. The solid is collected by filtration to give 6-chloro-4-methoxy-nicotinic acid methyl ester. 1H NMR (CDCl3) 8.72 (s, 1H), 6.91 (s, 1H), 3.97 (s, 3H), 3.90 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium methoxide powder (0.136 g, 2.52 mmol) was added slowly to a stirred solution of methyl 4,6-dichloronicotinate (0.40 g, 1.94 mmol) in THF (4 mL) at room temperature. The reaction mixture was stirred at room temperature for 18 hours, then concentrated in vacuo onto silica gel. Gradient chromatography, eluting with 5% EtOAc:c-Hex over 5 column volume and 5-50% over 15 column volume, gave methyl 6-chloro-4-methoxynicotinate (218 mg, 1.08 mmol, 56% yield) as a white crystalline solid.
Name
Sodium methoxide
Quantity
0.136 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 500 mg of methyl 4,6-dichloronicotinate and 5.0 mL of THF was added dropwise 157 mg of sodium ethoxide (28 wt % of methanol solution) under cooling in an ice bath. It was warmed to room temperature, followed by stirring overnight. The reaction mixture was concentrated under reduced pressure, and the residue was then purified by silica gel column chromatography to obtain 162 mg of methyl 6-chloro-4-methoxynicotinate as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step Two

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